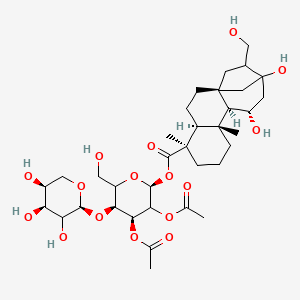
Ac-DMQD-pNA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ac-DMQD-pNA, also known as Acetyl-Aspartyl-Methionyl-Glutaminyl-Aspartyl-p-nitroanilide, is a peptide substrate commonly used in biochemical research. It is particularly known for its role in studying caspase activity, which is crucial in the process of apoptosis (programmed cell death). The compound has a molecular weight of 669.66 and a chemical formula of C26H35N7O12S .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-DMQD-pNA involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added one by one in a specific sequence. The peptide chain is then cleaved from the resin and purified.
Solid-Phase Peptide Synthesis (SPPS):
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and activity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ac-DMQD-pNA primarily undergoes hydrolysis reactions catalyzed by caspases. These reactions are crucial for studying enzyme kinetics and inhibitor screening.
Common Reagents and Conditions
Buffers: Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS) are commonly used.
Enzymes: Recombinant caspases such as caspase-1 and caspase-3.
Detection: The release of p-nitroaniline is monitored using a spectrophotometer at 405 nm.
Major Products
p-Nitroaniline: The primary product formed from the hydrolysis of this compound.
Scientific Research Applications
Ac-DMQD-pNA is widely used in various fields of scientific research:
-
Biochemistry
Enzyme Kinetics: Used to study the kinetics of caspase enzymes.
Inhibitor Screening: Employed in high-throughput screening assays to identify potential caspase inhibitors.
-
Cell Biology
Apoptosis Research: Utilized to investigate the role of caspases in apoptosis.
-
Medicine
Drug Development: Aids in the development of therapeutic agents targeting caspases for diseases such as cancer and neurodegenerative disorders.
-
Industry
Biotechnology: Applied in the production of recombinant proteins and peptides.
Mechanism of Action
Ac-DMQD-pNA functions as a substrate for caspase enzymes. The mechanism involves the recognition and binding of the peptide by the active site of the caspase. The enzyme then catalyzes the hydrolysis of the peptide bond, releasing p-nitroaniline. This process can be monitored spectrophotometrically, providing insights into enzyme activity and inhibition .
Comparison with Similar Compounds
Similar Compounds
Ac-DEVD-pNA: Another peptide substrate used for caspase activity assays.
Ac-YVAD-pNA: A substrate specific for caspase-1.
Uniqueness
Ac-DMQD-pNA is unique due to its specific sequence, which makes it a preferred substrate for certain caspases. Its use in apoptosis research and enzyme kinetics distinguishes it from other peptide substrates .
Properties
Molecular Formula |
C26H35N7O12S |
|---|---|
Molecular Weight |
669.7 g/mol |
IUPAC Name |
(3S)-3-acetamido-4-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-3-carboxy-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C26H35N7O12S/c1-13(34)28-18(11-21(36)37)26(43)31-17(9-10-46-2)24(41)30-16(7-8-20(27)35)23(40)32-19(12-22(38)39)25(42)29-14-3-5-15(6-4-14)33(44)45/h3-6,16-19H,7-12H2,1-2H3,(H2,27,35)(H,28,34)(H,29,42)(H,30,41)(H,31,43)(H,32,40)(H,36,37)(H,38,39)/t16-,17-,18-,19-/m0/s1 |
InChI Key |
LHKPPRWOHBASDX-VJANTYMQSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)NC(CC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(1R,2S,20S)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl] 3,4,5-trihydroxybenzoate](/img/structure/B15138621.png)


![(1R,2R,10S,11R,19S,27S,31S)-10-hydroxy-4,6,13,23-tetramethoxy-10,19,27-triphenyl-9,18,20,28-tetraoxaoctacyclo[17.12.0.02,11.03,8.012,17.012,31.021,30.024,29]hentriaconta-3(8),4,6,13,16,21,23,29-octaen-15-one](/img/structure/B15138633.png)






